molecular formula C9H6F3N3O2 B13650019 Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate

Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B13650019
M. Wt: 245.16 g/mol
InChI Key: ZQXWGLMFVLXGTH-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate is a chemical compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for deprotonation, and catalysts such as palladium for facilitating coupling reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated imidazo[4,5-c]pyridines and related heterocyclic compounds. Examples include:

Uniqueness

Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in applications where strong electron-withdrawing effects and stability are desired .

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H6F3N3O2/c1-17-7(16)5-2-4-6(3-13-5)15-8(14-4)9(10,11)12/h2-3H,1H3,(H,14,15)

InChI Key

ZQXWGLMFVLXGTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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